molecular formula C19H26ClNO B1210954 RU 24213 CAS No. 67383-44-2

RU 24213

カタログ番号: B1210954
CAS番号: 67383-44-2
分子量: 319.9 g/mol
InChIキー: XSGDSLCZJWMGOI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

RU 24213の合成には、いくつかの工程が必要です。

    3-メトキシフェニルエチルアミンとフェニルエチルブロミドの反応: この反応は、還流トリエチルアミン中で行われ、3-メトキシ-N-(フェニルエチル)フェニルエチルアミンが生成されます。

    1-ヨードプロパンによるアルキル化: 次に、中間生成物は、還流アセトン中で炭酸カリウムを用いてアルキル化され、3-メトキシ-N-プロピル-N-(フェニルエチル)フェニルエチルアミンが得られます。

    脱メチル化: 最後の工程は、48%臭化水素酸水溶液を還流して脱メチル化し、塩酸で塩酸塩を生成します.

化学反応解析

This compoundは、次のようなさまざまな化学反応を起こします。

科学研究への応用

This compoundは、科学研究にいくつかの応用があります。

    化学: ドーパミン受容体アゴニストとアンタゴニストに関する研究において、参照化合物として使用されます。

    生物学: this compoundは、ドーパミン受容体の機能とシグナル伝達経路の研究に使用されます。

    医学: パーキンソン病やその他の神経疾患の治療における潜在的な治療効果について調査されています。

    産業: この化合物は、ドーパミン受容体を標的とした新薬の開発に使用されています .

化学反応の分析

RU 24213 undergoes various chemical reactions, including:

科学的研究の応用

Neuropharmacology

RU 24213 is primarily utilized in studies focusing on dopamine receptor functions. Its selective action on D2 receptors makes it a valuable tool for understanding dopaminergic signaling pathways.

  • Mechanism of Action : this compound mimics dopamine by binding to D2 receptors, activating intracellular signaling cascades that modulate neuronal activity. It also exhibits antagonist activity at kappa opioid receptors, enhancing its pharmacological profile.

Behavioral Studies

Research involving this compound has examined its effects on animal behavior, particularly concerning dopaminergic activity.

  • Stereotyped Behaviors : Higher doses of this compound induce stereotyped behaviors in animal models, which are indicators of dopaminergic activity. Studies show that these behaviors are influenced by the interaction between D1 and D2 receptor pathways .
Dose (mg/kg) Behavior Observed
0.3Minimal effect
1.0Increased locomotion
10.0Induction of stereotyped sniffing

Drug Development

In the pharmaceutical industry, this compound serves as a reference compound in the development of new drugs targeting dopamine receptors.

  • Therapeutic Potential : Investigations into its potential therapeutic effects include applications in treating Parkinson’s disease and other neurological disorders where dopamine signaling is disrupted .

Case Study 1: Parkinson’s Disease

In preclinical models, this compound has been shown to alleviate symptoms associated with Parkinson's disease by enhancing dopaminergic transmission. A study demonstrated that administration of this compound resulted in improved motor function in rodent models of the disease .

Case Study 2: Interaction with Other Compounds

A study explored the interaction between this compound and clozapine, an atypical antipsychotic. Results indicated that clozapine reduced the locomotion and sniffing behaviors induced by this compound, suggesting complex interactions between different receptor systems .

作用機序

RU 24213は、ドーパミンD2受容体に選択的に結合し、ドーパミンの作用を模倣することで、その効果を発揮します。この結合は受容体を活性化し、一連の細胞内シグナル伝達イベントを引き起こし、神経活動の調節につながります。 この化合物は、κオピオイド受容体においても拮抗作用を示し、その全体的な薬理学的プロファイルに寄与する可能性があります .

類似の化合物との比較

This compoundは、アポモルフィンやブロモクリプチンなどの他のドーパミン受容体アゴニストと構造的に類似しています。ドーパミンD2受容体に対する選択性とκオピオイド受容体における追加の活性においてユニークです。他の類似の化合物には次のようなものがあります。

This compoundは、ドーパミンD2受容体とκオピオイド受容体の両方に対する二重の活性により、研究と潜在的な治療への応用の両方で貴重なツールとなっています。

類似化合物との比較

RU 24213 is structurally similar to other dopamine receptor agonists, such as apomorphine and bromocriptine. it is unique in its selectivity for dopamine D2 receptors and its additional activity at kappa opioid receptors. Other similar compounds include:

This compound stands out due to its dual activity at dopamine D2 and kappa opioid receptors, making it a valuable tool in both research and potential therapeutic applications.

生物活性

RU 24213 is a selective dopamine D2 receptor agonist that has been studied for its pharmacological effects, particularly in relation to behavioral responses and dopaminergic activity. This compound is of interest in neuropharmacology due to its potential implications in understanding dopamine receptor interactions and their effects on behavior.

This compound primarily acts as an agonist at the D2 dopamine receptors. Its activation of these receptors influences various neurochemical pathways, which can lead to distinct behavioral outcomes. Studies have shown that this compound can induce stereotyped behaviors in animal models, which are often used as indicators of dopaminergic activity.

Behavioral Studies

  • Stereotyped Behaviors : Research indicates that higher doses of this compound produce stereotyped behaviors in animal models, particularly in congenic D1A dopamine receptor mutants. This suggests a complex interaction between D1 and D2 receptor pathways in mediating these behaviors .
  • Interactions with Other Compounds : In studies examining the effects of clozapine, an atypical antipsychotic, it was found that clozapine exerted modest antagonism on this compound-induced behaviors. Specifically, clozapine reduced sniffing and locomotion induced by this compound, indicating a nuanced interaction between D1 and D2 receptor functions .

Case Studies

  • Animal Model Research : In a study involving rats, the administration of this compound at a dose of 15 mg/kg resulted in significant behavioral changes, including increased locomotion and stereotypy. The findings highlight the role of dopamine D2 receptor activation in modulating these behaviors .
  • Dopamine Receptor Interaction : A key study explored the interaction between D1 and D2 receptors using this compound and found that the compound's effects could be influenced by the presence of D1 antagonists like SCH 23390, which altered the stereotyped behavior typically induced by D2 agonism .

Summary of Findings

The biological activity of this compound can be summarized as follows:

Study Focus Findings
Dopamine Receptor Agonism Selective activation of D2 receptors leads to increased stereotyped behaviors in animal models.
Behavioral Interactions Modest antagonism observed with clozapine; indicates complex interplay between D1 and D2 receptors.
Dosing Effects Higher doses correlate with more pronounced stereotypical responses, particularly in specific genetic models.

特性

CAS番号

67383-44-2

分子式

C19H26ClNO

分子量

319.9 g/mol

IUPAC名

3-[2-[2-phenylethyl(propyl)amino]ethyl]phenol;hydrochloride

InChI

InChI=1S/C19H25NO.ClH/c1-2-13-20(14-11-17-7-4-3-5-8-17)15-12-18-9-6-10-19(21)16-18;/h3-10,16,21H,2,11-15H2,1H3;1H

InChIキー

XSGDSLCZJWMGOI-UHFFFAOYSA-N

SMILES

CCCN(CCC1=CC=CC=C1)CCC2=CC(=CC=C2)O.Cl

正規SMILES

CCCN(CCC1=CC=CC=C1)CCC2=CC(=CC=C2)O.Cl

同義語

3-(2-(N-phenylethyl)-N-((propyl)amino)ethyl)phenol. HCl
N-n-propyl-N-phenylethyl-4(3-hydroxyphenyl)ethylamine hydrochloride
N-n-propyl-N-phenylethyl-p(3-hydroxyphenyl)ethylamine hydrochloride
RU 24213
RU-24213
RU24213

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。